Mdmb-butinaca

Description

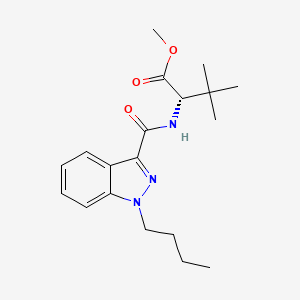

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H27N3O3 |

|---|---|

Molecular Weight |

345.4 g/mol |

IUPAC Name |

methyl (2S)-2-[(1-butylindazole-3-carbonyl)amino]-3,3-dimethylbutanoate |

InChI |

InChI=1S/C19H27N3O3/c1-6-7-12-22-14-11-9-8-10-13(14)15(21-22)17(23)20-16(18(24)25-5)19(2,3)4/h8-11,16H,6-7,12H2,1-5H3,(H,20,23)/t16-/m1/s1 |

InChI Key |

YHAWFWPNIXPRDT-MRXNPFEDSA-N |

Isomeric SMILES |

CCCCN1C2=CC=CC=C2C(=N1)C(=O)N[C@H](C(=O)OC)C(C)(C)C |

Canonical SMILES |

CCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C(=O)OC)C(C)(C)C |

Origin of Product |

United States |

Chemical Synthesis and Analytical Characterization Methodologies for Mdmb Butinaca Analogues

Synthetic Pathways and Strategies for MDMB-BUTINACA Derivatives

The synthesis of this compound and its derivatives typically involves multi-step processes that can be adapted to produce a variety of structurally similar compounds. These synthetic strategies are often designed for efficiency and accessibility of starting materials.

The synthesis of indazole-3-carboxamide type SCRAs, such as this compound, generally follows established organic chemistry principles. A common approach involves the coupling of a substituted indazole core with an amino acid ester. For this compound, this would involve the reaction of a 1-butyl-1H-indazole-3-carboxylic acid with methyl (S)-2-amino-3,3-dimethylbutanoate (L-tert-leucine methyl ester).

Two prevalent synthetic pathways for creating such compounds are often referred to as Route A and Route B. caymanchem.com

Route A: This pathway commences with an indole (B1671886) or indazole carboxylic acid. The amine head group is added to form a precursor that is one step away from the final product. The final step involves the addition of the tail piece. caymanchem.com

Route B: In this alternative route, the synthesis also results in the same final product, but the order of addition is reversed, with the tail piece being added before the amine head group. caymanchem.com

A proactive approach to synthesis has been utilized by researchers to anticipate and identify new SCRAs that may appear on the illicit market. This involves the systematic creation of a library of compounds with various combinations of head, tail, and core groups. nih.govnih.govmq.edu.auresearchgate.net For instance, the synthesis of analogues like MDMB-4F-BUTINACA, which has a 4-fluorobutyl tail instead of the butyl tail of this compound, has been described in the scientific literature. nih.govnih.govmq.edu.auresearchgate.net The general synthesis is performed under a nitrogen atmosphere. nih.gov

The identification of precursors is a critical aspect of forensic intelligence, as it can shed light on the manufacturing origins of illicitly produced substances. For this compound, a key precursor is MDMB-INACA, which is the core indazole structure linked to the L-tert-leucine methyl ester but lacking the N-butyl tail. caymanchem.comcfsre.org The emergence of such "tail-less" precursors has been noted, particularly following legislative changes that control the final products. cfsre.orgcfsre.org These unscheduled precursors can be converted to the final controlled SCRA in a single synthetic step. cfsre.org

Forensic analysis of seized samples has revealed the presence of these precursors alongside the final products, suggesting incomplete reactions during synthesis. caymanchem.comcfsre.orgcfsre.org The analysis of impurities and precursors in seized drug samples provides valuable information about the synthetic routes employed. core.ac.uk

Table 1: Key Precursors for this compound and Related Analogues

| Precursor Name | Structure Description | Final Product(s) |

|---|---|---|

| MDMB-INACA | Indazole core with L-tert-leucine methyl ester | This compound, MDMB-4en-PINACA, 4F-MDMB-BINACA, MDMB-PINACA |

| ADB-INACA | Indazole core with L-valinamide | ADB-BUTINACA, ADB-4en-PINACA |

| AB-INACA | Indazole core with L-valinamide | AB-CHMINACA |

| MDMB-ICA | Indole core with L-tert-leucine methyl ester | 4F-MDMB-BUTICA |

This table is generated based on data from multiple sources. cfsre.orgcfsre.org

This compound possesses a chiral center in the L-tert-leucine methyl ester moiety, meaning it can exist as two enantiomers (S and R). caymanchem.comwho.int The stereochemistry of these compounds is a significant factor, as biological activity can differ substantially between enantiomers. nih.gov In the context of SCRAs, the (S)-enantiomer is generally found to be more potent than the (R)-enantiomer. nih.gov

For example, in the case of 5F-MDMB-PINACA, a structurally related compound, the (S)-enantiomer is significantly more potent at the CB1 receptor than the (R)-enantiomer. nih.gov The synthesis of these compounds often starts from a chiral precursor, such as an L-amino acid ester, which leads to the predominance of the (S)-enantiomer in the final product. nih.govfrontiersin.org

Analytical methods, such as chiral high-performance liquid chromatography (HPLC), have been developed to separate and quantify the enantiomers of synthetic cannabinoids. nih.govfrontiersin.orgresearchgate.net These methods are crucial for determining the enantiomeric purity of seized samples, which can provide insights into the synthetic precursors and routes used. nih.govfrontiersin.org

Impurity Profiling and Forensic Chemical Intelligence

The analysis of impurities in seized drug samples can provide a chemical signature that links different seizures to a common manufacturing source. This process, known as impurity profiling, is a powerful tool in forensic science.

Impurities in synthetic cannabinoids can arise from various sources, including unreacted starting materials, by-products of the synthesis, and degradation products. core.ac.ukresearchgate.netnih.gov The impurity profile of a seized sample is influenced by the synthetic route, reaction conditions (such as temperature and reaction time), and purification methods used. researchgate.net

Commonly identified impurities in synthetic cannabinoid samples include:

Unreacted precursors: As mentioned previously, precursors like MDMB-INACA can be present in the final product. caymanchem.comcfsre.orgcfsre.org

By-products from side reactions: The complexity of the synthesis can lead to the formation of various side products.

Degradation products: The stability of the final compound can be affected by storage conditions, leading to the formation of degradation products. nih.gov

Advanced analytical techniques such as ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS) and gas chromatography-mass spectrometry (GC-MS) are employed to identify and characterize these impurities. core.ac.ukresearchgate.netnih.govcfsre.org

To effectively utilize impurity profiles for forensic intelligence, multivariate analysis techniques are often applied. These statistical methods can help to discern patterns and relationships within complex chemical data. By analyzing the chromatographic impurity signatures of multiple samples, it is possible to group samples that are likely to have originated from the same synthetic batch. researchgate.netnih.gov

This approach involves several steps:

Data Acquisition: Obtaining detailed impurity profiles for a set of seized samples using techniques like UHPLC-MS. nih.gov

Data Preprocessing: Aligning and normalizing the chromatographic data to ensure comparability between samples.

Multivariate Analysis: Applying statistical methods such as Principal Component Analysis (PCA) or Hierarchical Cluster Analysis (HCA) to the preprocessed data. These methods help to visualize the relationships between samples and identify clusters of samples with similar impurity profiles.

The successful application of this workflow has been demonstrated for other synthetic cannabinoids, such as Cumyl-5F-PINACA, where it was possible to differentiate between samples synthesized using different methods or under varying conditions. researchgate.netnih.gov This methodology provides a robust framework for chemical profiling of this compound and its analogues, offering valuable intelligence to law enforcement and forensic laboratories. core.ac.ukresearchgate.netnih.gov

Insights into Illicit Manufacturing Processes from Impurity Signatures

The chemical analysis of seized drug samples containing synthetic cannabinoid receptor agonists (SCRAs) offers valuable intelligence for law enforcement and forensic chemists. By identifying impurities, such as unreacted starting materials, by-products, and residual solvents, it is possible to deduce the synthetic routes employed in clandestine laboratories.

Analysis of e-liquid samples containing SCRAs related to this compound has identified substances that are indicative of specific manufacturing processes. For instance, a compound with mass spectral fragments of m/z 256, 213, and 144 has been proposed as a potential synthetic intermediate of ADB-BUTINACA, a structurally similar compound. austinpublishinggroup.com Another key reagent, 1-tert-leucine methyl ester, has also been detected in e-liquids containing MDMB-4en-PINACA. austinpublishinggroup.com The presence of such precursors points to incomplete chemical reactions or inadequate purification of the final product.

A significant finding in the analysis of related SCRAs is the detection of "tail-less" precursors, such as MDMB-INACA, in samples containing MDMB-4en-PINACA. diva-portal.org The presence of this specific precursor suggests a synthesis route where the alkylation of the indazole core (the addition of the "tail") is the final step. diva-portal.org This contrasts with other common methods where the core is alkylated first. Furthermore, the identification of dimethylformamide (DMF), a common solvent used in SCRA synthesis, in seized samples further corroborates its use in the manufacturing process. diva-portal.org These chemical signatures provide a fingerprint of the production method, aiding in the tracking of illicit manufacturing operations. researchgate.net

Table 1: Impurities and Precursors Detected in Related Synthetic Cannabinoid Samples

| Compound/Substance | Type | Associated Final Product(s) | Significance | Source(s) |

| 1-tert-leucine methyl ester | Reagent | MDMB-4en-PINACA | Key starting material for the "head" group | austinpublishinggroup.com |

| MDMB-INACA | Precursor | MDMB-4en-PINACA | Indicates a specific synthesis route (final step alkylation) | diva-portal.org |

| Dimethylformamide (DMF) | Solvent | MDMB-4en-PINACA, ADB-BUTINACA | Common reaction solvent in SCRA synthesis | diva-portal.org |

| Unidentified Intermediate | By-product/Intermediate | ADB-BUTINACA | Suggests incomplete reaction or purification | austinpublishinggroup.com |

Degradation Product Analysis and Chemical Stability Studies

Understanding the degradation of this compound is crucial for forensic toxicology, as the stability of a compound affects its detection window in biological and non-biological samples.

Identification of Degradation Pathways and Products

The primary degradation pathway for this compound and structurally similar synthetic cannabinoids is ester hydrolysis. nih.govnih.gov This chemical reaction cleaves the methyl ester group, converting it into a carboxylic acid. This process is observed in numerous related compounds like 4F-MDMB-BINACA, 5F-MDMB-PICA, and MDMB-4CN-BUTINACA. nih.govnih.gov For these SCRAs, the ester hydrolysis product is often the most abundant metabolite or degradation product found. nih.govnih.gov

This hydrolysis can occur through enzymatic processes in the body (metabolism), mediated by carboxylesterases, but it can also happen spontaneously in vitro without the need for enzymes. nih.govresearchgate.net This means that even in stored samples, the parent compound can break down into its main degradation product. researchgate.net

For fluorinated analogues like 4F-MDMB-BINACA, other degradation pathways include oxidative defluorination and the degradation of the side chain to form acid products. nih.gov

Table 2: Major Degradation Pathways and Products for this compound and Analogues

| Parent Compound Family | Primary Degradation Pathway | Key Degradation Product | Source(s) |

| This compound / 4F-MDMB-BINACA | Ester Hydrolysis | This compound 3,3-dimethylbutanoic acid | nih.govojp.gov |

| 5F-MDMB-PICA | Ester Hydrolysis, Oxidative Defluorination | 5F-MDMB-PICA 3,3-dimethylbutanoic acid, Pentanoic acid products | nih.gov |

| MDMB-4CN-BUTINACA | Ester Hydrolysis | MDMB-4CN-BUTINACA butanoic acid metabolite | nih.gov |

| MMB-FUBINACA | Ester Hydrolysis | MMB-FUBINACA 3-methylbutanoic acid | researchgate.netcfsre.org |

Assessment of Compound Stability in Various Matrices

The stability of this compound and its analogues is highly dependent on the storage conditions and the matrix in which they are contained.

Studies on similar synthetic cannabinoids have shown that they are unstable when stored in blood at room temperature or under refrigeration. researchgate.netcfsre.org This instability leads to the degradation of the parent compound and the formation of its more stable butanoic acid metabolite. researchgate.netcfsre.org The parent compounds are considerably more stable when samples are stored in a freezer. researchgate.netojp.govcfsre.org Because the butanoic acid degradation products are stable under all common storage conditions, they are considered valuable biomarkers for confirming the use of the parent compound, especially when the parent drug is no longer detectable. ojp.govcfsre.org

In wastewater analysis, parent drugs like 4-fluoro this compound have been detected, but their stability can be limited. nih.gov While many related analytes were found to be stable in wastewater for 24 hours at room temperature, some metabolites showed significant degradation over a 120-day period, even when stored at -20°C or -80°C. nih.gov

In contrast, hair is a matrix where both parent drugs and their metabolites can be detected, offering a longer detection window. bohrium.com Validated methods for the quantification of related compounds like ADB-BUTINACA in hair suggest it is a stable matrix for long-term retrospective analysis. bohrium.com

Table 3: Stability of this compound Analogues in Different Matrices

| Matrix | Storage Condition | Stability of Parent Compound | Stability of Butanoic Acid Degradant | Source(s) |

| Blood | Room Temperature / Refrigerated | Unstable | Stable | researchgate.netojp.govcfsre.org |

| Blood | Frozen | Considerably more stable | Stable | researchgate.netcfsre.org |

| Wastewater | Room Temperature (24h) | Generally stable | Stable | nih.gov |

| Wastewater | Frozen (-20°C / -80°C) (120 days) | Not specified for parent | Some metabolites show significant degradation | nih.gov |

| Hair | Long-term | Stable | Stable | bohrium.com |

Pharmacological Investigations of Mdmb Butinaca and Its Analogues

Cannabinoid Receptor Binding and Functional Activity

Affinity and Efficacy at Cannabinoid Receptor Type 1 (CB1) and Type 2 (CB2)

MDMB-BUTINACA and its analogues are characterized by their high affinity and efficacy at both the CB1 and CB2 receptors. In vitro radioligand binding assays have demonstrated that these compounds typically exhibit moderate to high affinity, with binding values (Ki) often in the low nanomolar to sub-nanomolar range. For instance, studies have shown that this compound analogues can have pKi values at the CB1 receptor ranging from less than 5 to 8.89 and at the CB2 receptor from 5.49 to 9.92.

The efficacy of these compounds, which refers to their ability to activate the receptor upon binding, is also notably high. Many analogues of this compound act as full agonists at both CB1 and CB2 receptors, meaning they can elicit a maximal receptor response. This high efficacy is a distinguishing feature of many synthetic cannabinoids compared to the partial agonist activity of THC, the primary psychoactive component of cannabis.

Table 1: Cannabinoid Receptor Binding Affinity (Ki) of this compound and Selected Analogues

| Compound | Core Structure | CB1 Ki (nM) | CB2 Ki (nM) |

|---|---|---|---|

| This compound | Indazole | Data not consistently available for the parent compound, but inferred from analogues | Data not consistently available for the parent compound, but inferred from analogues |

| 4F-MDMB-BINACA | Indazole | 7.39 | Data not specified |

| 5F-ADB-PINACA | Indazole | 0.24 | 0.88 |

| AB-FUBINACA | Indazole | 21 | 15 |

| ADB-FUBINACA | Indazole | 1.2 | 2.5 |

| MDMB-FUBINACA | Indazole | 0.0985 | Data not specified |

| AB-PINACA | Indazole | 2.1 | 1.9 |

| ADB-PINACA | Indazole | 0.52 | 0.88 |

Note: The data presented in this table is compiled from various scientific studies. Ki values represent the concentration of the ligand that binds to 50% of the receptors in the absence of a competing ligand. A lower Ki value indicates a higher binding affinity.

Agonist Activity and Potency Assessment in In Vitro Assays

The agonist activity and potency of this compound and its analogues are typically assessed using in vitro functional assays, such as fluorescence-based membrane potential assays or cAMP accumulation assays. These studies consistently demonstrate that these compounds are potent agonists at both CB1 and CB2 receptors. The potency, often expressed as the half-maximal effective concentration (EC50), is frequently in the sub-nanomolar to low nanomolar range for many analogues.

For example, in vitro functional evaluations have shown that compounds structurally related to this compound can have pEC50 values at the CB1 receptor ranging from less than 5 to 9.48 and at the CB2 receptor from 5.92 to 8.64. This high potency signifies that only a small concentration of the compound is needed to produce a significant functional response at the receptor.

Table 2: Cannabinoid Receptor Functional Activity (EC50) of this compound and Selected Analogues

| Compound | Core Structure | CB1 EC50 (nM) | CB2 EC50 (nM) |

|---|---|---|---|

| This compound | Indazole | Data not consistently available for the parent compound, but inferred from analogues | Data not consistently available for the parent compound, but inferred from analogues |

| 4F-MDMB-BINACA | Indazole | 7.39 | Data not specified |

| 5F-ADB-PINACA | Indazole | 0.24 | 0.88 |

| AB-FUBINACA | Indazole | 21 | 15 |

| ADB-FUBINACA | Indazole | 1.2 | 2.5 |

| AB-PINACA | Indazole | 2.1 | 1.9 |

| ADB-PINACA | Indazole | 0.52 | 0.88 |

Note: The data presented in this table is compiled from various scientific studies. EC50 values represent the concentration of a drug that gives a half-maximal response. A lower EC50 value indicates greater potency.

Characterization of Biased Agonism at Cannabinoid Receptors

Biased agonism is a phenomenon where a ligand preferentially activates one signaling pathway over another at the same receptor. For G protein-coupled receptors (GPCRs) like the cannabinoid receptors, agonists can show bias towards either G protein-dependent signaling or β-arrestin-mediated pathways. There is evidence to suggest that some synthetic cannabinoids exhibit biased agonism.

Specifically, research has indicated that 4F-MDMB-BINACA, a close analogue of this compound, may be a biased agonist. Some studies have suggested a bias towards the β-arrestin2 recruitment pathway over G protein signaling. nih.gov This is significant because the different signaling pathways can be associated with different physiological outcomes. The tendency for some SCRAs to have elevated Emax values in β-arrestin2 assays might contribute to a more pronounced tolerance in users. nih.gov

Structure-Activity Relationship (SAR) Studies

The pharmacological properties of synthetic cannabinoids are heavily influenced by their chemical structure. SAR studies investigate how modifications to different parts of the molecule affect its interaction with cannabinoid receptors.

Influence of Indazole Versus Indole (B1671886) Core Structures on Receptor Interaction

A key structural feature of many synthetic cannabinoids is the heterocyclic core, which is most commonly either an indazole or an indole. SAR studies have consistently shown that the choice of core structure has a significant impact on receptor affinity and potency.

In general, synthetic cannabinoids with an indazole core tend to exhibit higher binding affinity for the CB1 receptor compared to their indole counterparts. nih.gov This suggests that the indazole structure provides a more favorable interaction with the binding pocket of the CB1 receptor. For example, in comparative studies, the indazole analogue AMB (a close structural relative) was found to be more potent than its indole counterpart, MMB-018, with subnanomolar affinity for both CB1 and CB2 receptors. nih.gov Similarly, the indazole MAB-CHMINACA was more potent than the corresponding indole ADB-CHMICA. nih.gov

Impact of N-Alkyl Chain Substituents on Receptor Binding and Metabolism

The N-alkyl chain, or "tail," of the synthetic cannabinoid molecule also plays a crucial role in determining its pharmacological profile. The length and composition of this chain can influence both receptor binding and the metabolic fate of the compound.

In terms of receptor binding, the length of the N-alkyl chain directly correlates with CB1 and CB2 binding affinity, with an increase in chain length generally leading to an increase in binding affinity up to an optimal length. For many synthetic cannabinoids, a chain length of four to six carbons has been found to be optimal for in vitro and in vivo activity. researchgate.net

The N-alkyl chain is also a primary site for metabolism. In vitro metabolism studies of MDMB-4CN-BUTINACA, a close analogue of this compound, have shown that the most abundant metabolites are formed through ester hydrolysis and ester hydrolysis with dehydrogenation. researchgate.net For other related compounds, such as Benzyl-4CN-BUTINACA, metabolites with a dihydrodiol on the indazole core and decyanation to a carboxylic acid were most abundant. researchgate.net These metabolic transformations are critical as they can alter the activity and duration of action of the parent compound.

Role of Amino Acid Moiety Modifications on Pharmacological Profile

The pharmacological profile of synthetic cannabinoid receptor agonists (SCRAs) like this compound is significantly influenced by the structure of the amino acid moiety, often referred to as the "head group." Research into analogues of this compound, where this part of the molecule is systematically altered, has revealed key structure-activity relationships (SARs) that govern their interaction with cannabinoid receptors CB1 and CB2. nih.govnih.gov

Modifications typically involve substituting the tert-leucine methyl ester of this compound with other amino acids, such as valine or phenylalanine, or altering the ester to an amide. One of the most consistent findings is the superiority of the tert-leucine group for cannabinoid receptor affinity and potency. nih.gov Comparative studies of analogues with identical core and tail structures show a distinct hierarchy in activity based on the amino acid substituent. For a given molecular core, the order of affinity and potency is generally: tert-leucinamides (ADB-) > valinamides (AB-) ≫ phenylalaninamides (APP-). nih.gov

For instance, in a systematic study of indazole-based analogues, ADB-BUTINACA (the amide form of this compound) displayed high affinity for the CB1 receptor. nih.gov The replacement of the tert-leucinamide in ADB-BUTINACA with a valinamide (B3267577) (in AB-BUTINACA) or a phenylalaninamide (in APP-BUTINACA) leads to a progressive decrease in CB1 receptor binding affinity and functional potency. nih.gov While ADB-BUTINACA acts as a potent, high-efficacy agonist at the CB1 receptor, its corresponding phenylalanine analogue, APP-BUTINACA, is only a partial agonist with significantly lower potency. nih.gov

The chirality of the amino acid head group is another critical factor. Studies on a range of α-amino acid derivatives have shown that compounds with the natural (S)-enantiomer configuration, as is found in this compound, are generally more potent at both CB1 and CB2 receptors compared to their unnatural (R)-enantiomer counterparts. nih.gov However, this is not a universal rule, indicating a complex interplay between the head group structure and the receptor binding pocket. nih.gov

The following tables present comparative binding affinity (Kᵢ) and functional potency (EC₅₀) data for selected analogues, illustrating the impact of amino acid moiety modifications.

Table 1: CB1 Receptor Binding Affinities (Kᵢ) of this compound Analogues This interactive table showcases how changes in the amino acid head group affect the compound's binding affinity to the CB1 receptor. A lower Kᵢ value indicates a higher binding affinity.

| Compound | Amino Acid Moiety | Core Structure | Kᵢ (nM) at CB1 | Reference |

| ADB-BUTINACA | tert-Leucinamide | Indazole | 1.34 | nih.gov |

| AB-BUTINACA | Valinamide | Indazole | 23.5 | nih.gov |

| APP-BUTINACA | Phenylalaninamide | Indazole | 538 | nih.gov |

Table 2: CB1 Receptor Functional Potencies (EC₅₀) of this compound Analogues This interactive table demonstrates the effect of amino acid moiety modifications on the functional potency of the compounds at the CB1 receptor. A lower EC₅₀ value indicates greater potency.

| Compound | Amino Acid Moiety | Core Structure | EC₅₀ (nM) at CB1 | Reference |

| ADB-BUTINACA | tert-Leucinamide | Indazole | 19 | nih.gov |

| AB-BUTINACA | Valinamide | Indazole | 563 | nih.gov |

| APP-BUTINACA | Phenylalaninamide | Indazole | >100,000 (Partial Agonist) | nih.gov |

Computational Approaches to SAR Elucidation (e.g., in silico docking)

Computational methods, particularly molecular docking and molecular dynamics simulations, are invaluable tools for elucidating the structure-activity relationships (SAR) of this compound and its analogues at a molecular level. nih.govnih.gov These in silico techniques provide insights into how these synthetic cannabinoids bind to the CB1 and CB2 receptors and help rationalize the observed differences in pharmacological activity resulting from structural modifications. nih.govnih.gov

Molecular docking studies are frequently performed using high-resolution cryogenic electron microscopy (cryo-EM) structures of the human CB1 and CB2 receptors, such as PDB ID: 6N4B for CB1. nih.gov In these studies, computational models of the ligands (e.g., this compound analogues) are placed into the receptor's binding site to predict their preferred orientation and binding affinity. The results can explain why certain structural features, like the bulky tert-leucine group in this compound, lead to higher affinity and efficacy. nih.govnih.gov For example, docking can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues within the receptor's binding pocket. nih.govnih.gov

In silico analyses have been used to rationalize the trends observed in binding assays. For instance, docking studies helped explain why rigidity in the tail region of certain analogues was detrimental to CB2 receptor affinity. researchgate.net Furthermore, molecular modeling has shown that even subtle changes in the head moiety can cause significant differences in receptor activation. nih.gov Simulations of the CB1 receptor bound to different SCRAs revealed that minor structural alterations in the head group can propagate to the receptor-G protein interface, leading to major changes in efficacy. nih.gov

Induced fit docking (IFD) is a more advanced technique that accounts for the flexibility of the receptor's binding site, providing a more accurate prediction of the binding pose. nih.govnih.gov This method has been used to understand the SAR of various amino acid-derived SCRAs, helping to rationalize why valine and leucine (B10760876) derivatives are often potent agonists, while smaller or larger derivatives show reduced activity. nih.gov These computational approaches not only explain existing experimental data but also play a predictive role in forecasting the pharmacological profiles of newly emerging synthetic cannabinoids. nih.gov

Metabolic Pathways and Biotransformation Studies of Mdmb Butinaca Analogues

In Vitro Metabolic Investigations

In vitro studies, using human-derived liver preparations, are fundamental to predicting how a substance will be metabolized in humans. These models allow for the controlled study of biotransformation reactions.

Metabolism in Human Liver Microsomes (pHLM)

Pooled human liver microsomes (pHLM) contain a high concentration of Phase I metabolic enzymes, particularly cytochrome P450 (CYP450). Studies on 4F-MDMB-BINACA (also known as 4F-MDMB-BUTINACA) using pHLM have identified numerous metabolites.

In one study, incubation of 4F-MDMB-BINACA with pHLM resulted in the identification of seventeen different metabolites. researchgate.net These were formed through a variety of Phase I reactions, including ester hydrolysis, hydroxylation, carboxylation, dehydrogenation, and oxidative defluorination. researchgate.net Another investigation confirmed these findings, identifying 13 Phase I metabolites in pHLM assays which corresponded to those found in human urine specimens. researchgate.netresearchgate.net Similarly, a study on the related analogue 4F-MDMB-BICA in pHLM characterized 30 Phase I metabolites, showing that ester hydrolysis was a primary pathway. semanticscholar.org The rapid metabolism of these compounds is notable; for the related compound 5F-ADB, less than 3.3% of the parent drug remained after one hour of incubation with pHLM. nih.gov

Table 1: Key Metabolic Reactions of 4F-MDMB-BINACA in Human Liver Microsomes (pHLM)

| Metabolic Reaction | Description | Reference |

|---|---|---|

| Ester Hydrolysis | Cleavage of the methyl ester group to form a carboxylic acid metabolite. | researchgate.netsemanticscholar.org |

| Hydroxylation | Addition of a hydroxyl (-OH) group, typically on the N-butyl tail or indazole ring. | researchgate.netnih.gov |

| Dehydrogenation | Removal of hydrogen atoms, often following hydroxylation to form a ketone. | researchgate.netnih.gov |

| Oxidative Defluorination | Removal of the fluorine atom from the N-butyl tail and its replacement with a hydroxyl group. | researchgate.netnih.gov |

Metabolism in Human Hepatocytes (pHHeps)

Primary human hepatocytes (pHHeps) represent a more complete in vitro model, containing both Phase I and Phase II metabolic enzymes. Studies using pHHeps provide a broader view of biotransformation.

Investigations into the analogue MDMB-4CN-BUTINACA using pHHeps identified twelve metabolites after a five-hour incubation. researchgate.netresearchgate.net The most significant biotransformations were ester hydrolysis, followed by further hydroxylation or dehydrogenation. researchgate.netdntb.gov.uanih.gov Two minor Phase II metabolites were also detected. researchgate.netresearchgate.net

For the analogue ADB-BUTINACA, incubation with HHeps led to the identification of 21 metabolites. nih.gov The metabolic reactions observed included dehydrogenation, dihydrodiol formation, amide hydrolysis, hydroxylation, and glucuronidation. diva-portal.org It was noted that amide hydrolysis metabolites would be common to MDMB-BUTINACA. diva-portal.orgdundee.ac.uk The most abundant metabolites of ADB-BUTINACA in these incubations were found to be a dihydrodiol metabolite and a mono-hydroxylated metabolite on the indazole ring. oup.com

Table 2: Major Metabolites of this compound Analogues in Primary Human Hepatocytes (pHHeps)

| Analogue | Major Metabolites Identified | Reference |

|---|---|---|

| MDMB-4CN-BUTINACA | Ester hydrolysis metabolite; Ester hydrolysis + dehydrogenation metabolite. | researchgate.netdntb.gov.uanih.gov |

Identification of Phase I Metabolites (e.g., ester hydrolysis, N-dealkylation, hydroxylation, oxidative defluorination, dehydrogenation)

Phase I metabolism of this compound analogues is extensive and involves several key transformations designed to increase the polarity of the compound.

Ester Hydrolysis: This is consistently reported as a major metabolic pathway for tert-leucinate ester-containing SCRAs. researchgate.netsemanticscholar.org The methyl ester group is cleaved to form the corresponding butanoic acid metabolite. researchgate.netcaymanchem.com This metabolite is often one of the most abundant found in both in vitro systems and in vivo samples. researchgate.netdntb.gov.uanih.gov

Hydroxylation: The addition of a hydroxyl group can occur at multiple positions on the molecule. For 4F-MDMB-BUTINACA and its analogues, this commonly happens on the N-butyl tail or the indazole core. researchgate.netnih.govnih.gov

Dehydrogenation: This reaction often follows hydroxylation, converting a secondary alcohol to a ketone. Metabolites resulting from a combination of ester hydrolysis and dehydrogenation are frequently detected. researchgate.netnih.govresearchgate.net

N-dealkylation: This process involves the removal of the N-butyl side chain. It is a recognized metabolic pathway for 4F-MDMB-BUTINACA. nih.govnih.govresearchgate.net

Oxidative Defluorination: For fluorinated analogues like 4F-MDMB-BUTINACA, the fluorine atom on the alkyl chain can be replaced by a hydroxyl group. nih.govnih.govresearchgate.net This is a significant pathway that alters the chemical structure of the tail group.

Dihydrodiol Formation: This involves the addition of two hydroxyl groups across a double bond, typically on the indazole ring system, and has been observed for analogues like ADB-BUTINACA. nih.govdiva-portal.orgoup.com

Identification of Phase II Metabolites (e.g., glucuronidation)

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to further increase water solubility and facilitate excretion. nih.gov

Glucuronidation: This is the most commonly identified Phase II pathway for this compound analogues. nih.govresearchgate.net In this reaction, glucuronic acid is attached to the molecule, typically at a hydroxyl group introduced during Phase I metabolism. diva-portal.orgyoutube.com For example, studies on MDMB-4CN-BUTINACA in hepatocytes identified metabolites corresponding to hydroxylation followed by glucuronidation, and ester hydrolysis followed by glucuronidation. researchgate.netdntb.gov.ua Similarly, glucuronide conjugates have been identified for ADB-BUTINACA and 4F-MDMB-BUTINACA. diva-portal.orgnih.gov

In Vivo Metabolic Investigations in Animal Models

While in vitro studies provide crucial data, in vivo models are necessary to understand the complete metabolic profile in a living organism.

Metabolic Profiling in Zebrafish Models

The zebrafish (Danio rerio) has emerged as a valuable in vivo model for studying drug metabolism due to its genetic and physiological similarities to mammals, including humans. bohrium.com

A comprehensive study on 4F-MDMB-BUTINACA using an adult zebrafish model identified a total of twenty-six metabolites. nih.govresearchgate.net Of these, eighteen were Phase I metabolites and eight were Phase II metabolites. nih.govresearchgate.net The primary Phase I metabolic pathways observed in zebrafish were consistent with in vitro findings, and included ester hydrolysis, N-dealkylation, oxidative defluorination, and hydroxylation. nih.govresearchgate.net The main Phase II pathway was confirmed to be glucuronidation. nih.govresearchgate.net The ester hydrolysis metabolite and a metabolite formed by ester hydrolysis combined with dehydrogenation were recommended as potentially strong biomarkers for detecting 4F-MDMB-BUTINACA consumption. nih.govresearchgate.net

Table 3: Summary of 4F-MDMB-BUTINACA Metabolism in Zebrafish

| Metabolite Type | Number Identified | Major Pathways | Reference |

|---|---|---|---|

| Phase I | 18 | Ester hydrolysis, N-dealkylation, Oxidative defluorination, Hydroxylation | nih.govresearchgate.net |

Metabolic Profiling in Rodent Models

Studies utilizing rodent models, specifically rats, have been instrumental in characterizing the pharmacokinetic and metabolic profiles of this compound analogues. Research on 4F-MDMB-BUTINACA, a fluorinated analogue, provides a significant case study.

In one study, adult male albino Wistar rats were administered 4F-MDMB-BUTINACA orally to investigate its pharmacokinetic profile. mdpi.comresearchgate.net Analysis of plasma samples using a validated gas chromatography-tandem mass spectrometry (GC-MS/MS) method revealed rapid absorption of the compound. mdpi.comresearchgate.net However, the study was limited as high mortality rates in the animal subjects prevented data collection beyond 6.5 hours post-administration. mdpi.com

The pharmacokinetic analysis determined several key parameters for 4F-MDMB-BUTINACA in the rat model. mdpi.comresearchgate.net These findings, while specific to the fluorinated analogue, offer a foundational understanding of how this class of compounds might behave in a mammalian system. The rapid absorption and moderate elimination half-life are characteristic of many synthetic cannabinoids designed for potent and acute effects.

Table 1: Pharmacokinetic Parameters of 4F-MDMB-BUTINACA in Rats

| Parameter | Value | Reference |

|---|---|---|

| Plasma Half-life (t½) | 2.371 hours | mdpi.com, researchgate.net |

| Volume of Distribution (Vd) | 2272.85 L | mdpi.com, researchgate.net |

| Plasma Clearance Rate | 664.241 L/h | mdpi.com, researchgate.net |

Data derived from a study involving oral administration in a Wistar rat model.

Enzyme Systems Involved in this compound Biotransformation (e.g., CYP450 isoforms)

The biotransformation of this compound and its analogues is a complex process mediated by several enzyme systems, primarily the cytochrome P450 (CYP450) superfamily and carboxylesterases (CES). researchgate.netdundee.ac.uk These enzymes convert the parent compound into more water-soluble metabolites that can be more easily excreted from the body. mdpi.com

The CYP450 system, particularly isoforms in the CYP1, CYP2, and CYP3 families, is responsible for the majority of oxidative metabolism of drugs. nih.gov For synthetic cannabinoids, CYP-mediated reactions commonly include hydroxylation (addition of a hydroxyl group) and the formation of dihydrodiols. dundee.ac.ukdntb.gov.ua Studies on the closely related analogue ADB-BUTINACA in human hepatocytes have identified major metabolic pathways including mono-hydroxylation on the n-butyl tail and the indazole ring, as well as dihydrodiol formation on the indazole core. dundee.ac.uknih.gov While the specific CYP isoforms responsible for metabolizing this compound have not been definitively identified in the available research, studies on other synthetic cannabinoids like JWH-019 have pinpointed specific enzymes such as CYP2J2, highlighting the methodologies available for such determinations. mdpi.com

Carboxylesterases play a crucial role in the metabolism of synthetic cannabinoids that contain an ester group, such as this compound. The primary metabolic reaction catalyzed by these enzymes is ester hydrolysis, which cleaves the methyl ester group to form a butanoic acid metabolite. researchgate.netcaymanchem.com This pathway is significant because the resulting acid metabolite is often more stable and detectable in biological fluids for a longer period than the parent compound. ojp.gov For the analogue 4F-MDMB-BINACA, CES, and specifically the active isoform CES1b, are suggested to be the primary enzymes responsible for this hydrolysis. researchgate.net

Table 2: Major Biotransformation Reactions and Involved Enzyme Classes for this compound Analogues

| Biotransformation Reaction | Primary Enzyme System | Resulting Metabolite Type | Reference |

|---|---|---|---|

| Ester Hydrolysis | Carboxylesterases (CES) | Carboxylic acid metabolite | researchgate.net, nih.gov |

| Hydroxylation | Cytochrome P450 (CYP) | Hydroxylated metabolites | nih.gov, dundee.ac.uk |

| Dihydrodiol Formation | Cytochrome P450 (CYP) | Dihydrodiol metabolites | nih.gov, dundee.ac.uk |

| Dehydrogenation | Dehydrogenases / CYP450 | Dehydrogenated metabolites | researchgate.net, dundee.ac.uk |

| N-Dealkylation | Cytochrome P450 (CYP) | N-dealkylated metabolites | researchgate.net, researchgate.net |

Development of Metabolic Biomarkers for Forensic Toxicology

The rapid and extensive metabolism of synthetic cannabinoids like this compound necessitates the identification of specific and stable metabolites to serve as biomarkers for confirming consumption in forensic toxicology. nih.govojp.gov Since the parent compound is often present at very low concentrations or is undetectable in biological samples shortly after use, forensic analysis relies heavily on detecting these metabolic products. ojp.govnih.gov

Research has focused on identifying the most abundant and persistent metabolites in various biological matrices, particularly urine and blood. For ADB-BUTINACA, a close structural analogue, extensive metabolism studies using human hepatocytes have led to the recommendation of a panel of biomarkers. nih.govresearchgate.net

For Blood Analysis: The parent compound (ADB-BUTINACA), along with two key mono-hydroxylated metabolites, are recommended as biomarkers. dundee.ac.uknih.gov

Metabolite B9: Formed by mono-hydroxylation on the n-butyl tail. nih.gov

Metabolite B16: Formed by mono-hydroxylation on the indazole ring. nih.gov

For Urine Analysis: The urinary metabolite profile is often more complex. The most suitable biomarkers for ADB-BUTINACA intake are metabolites resulting from hydroxylation and dihydrodiol formation. dundee.ac.uknih.gov

Metabolite B4: A dihydrodiol metabolite formed on the indazole core. nih.gov This metabolite has been identified as particularly predominant in urine samples. researchgate.net

Metabolite B9: The same n-butyl tail hydroxylated metabolite found in blood. nih.gov

Metabolite B16: The indazole ring hydroxylated metabolite also found in blood. nih.gov

For ester-containing analogues like this compound and 4F-MDMB-BINACA, the primary ester hydrolysis metabolite is a critical biomarker. researchgate.net The this compound butanoic acid metabolite is considered a reliable marker and is available as an analytical reference standard for forensic applications. caymanchem.com Similarly, for 4F-MDMB-BINACA, the metabolite formed via ester hydrolysis (M10) and a subsequent dehydrogenated version (M11) have been proposed as reliable urinary markers. researchgate.net

Table 3: Recommended Metabolic Biomarkers for this compound Analogues in Forensic Analysis

| Analogue | Matrix | Recommended Biomarker(s) | Metabolic Pathway | Reference |

|---|---|---|---|---|

| ADB-BUTINACA | Blood | Parent Drug, B9, B16 | - / Hydroxylation | nih.gov, dundee.ac.uk |

| ADB-BUTINACA | Urine | B4, B9, B16 | Dihydrodiol Formation / Hydroxylation | nih.gov, dundee.ac.uk |

| 4F-MDMB-BINACA | Urine | M10, M11 | Ester Hydrolysis / Dehydrogenation | researchgate.net |

| This compound | Blood/Urine | This compound butanoic acid metabolite | Ester Hydrolysis | ojp.gov, caymanchem.com |

| MDMB-4en-PINACA | Urine | M8, M30 | Ester Hydrolysis + Dihydrodiol / Ester Hydrolysis | nih.gov |

Table of Referenced Compounds

| Compound Name | Full Name |

|---|---|

| This compound | Methyl (S)-2-(1-butyl-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate |

| 4F-MDMB-BUTINACA | Methyl (S)-2-(1-(4-fluorobutyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate |

| ADB-BUTINACA | (S)-N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-butyl-1H-indazole-3-carboxamide |

| MDMB-4en-PINACA | Methyl 3,3-dimethyl-2-[1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido]butanoate |

| JWH-018 | Naphthalen-1-yl(1-pentyl-1H-indol-3-yl)methanone |

| JWH-019 | (1-Hexyl-1H-indol-3-yl)-1-naphthalenyl-methanone |

| 4F-MDMB-BINACA | Methyl 2-{[1-(4-fluorobutyl)-1H-indazole-3-carbonyl]amino}-3,3-dimethylbutanoate |

Advanced Analytical Methodologies for Mdmb Butinaca Detection and Quantification

Chromatographic Separation Techniques

Chromatography, coupled with mass spectrometry, forms the cornerstone of analytical strategies for identifying and quantifying MDMB-BUTINACA and its analogs in various samples, including seized materials and biological specimens.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely utilized technique for the analysis of synthetic cannabinoids. It is frequently employed for the screening and confirmation of these compounds in seized drug materials and, with appropriate sample preparation, in biological matrices.

For the analysis of related compounds like MDMB-4en-PINACA and ADB-BUTINACA in e-liquids, a typical GC-MS method involves sample dilution in methanol (B129727). austinpublishinggroup.com The chromatographic separation is often achieved on a capillary column, such as a DB-5MS, with helium as the carrier gas. austinpublishinggroup.com A common oven temperature program starts at 100°C, holds for 1.5 minutes, and then ramps up to 280°C, where it is held for 15 minutes. austinpublishinggroup.com The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV. austinpublishinggroup.com This methodology has demonstrated a limit of detection (LOD) of 2 µg/mL for both ADB-BUTINACA and MDMB-4en-PINACA in e-liquid samples. austinpublishinggroup.com

When analyzing more complex matrices like hair, GC-tandem mass spectrometry (GC-MS/MS) provides enhanced selectivity and sensitivity. bohrium.comnih.gov A validated method for ADB-BUTINACA and MDMB-4en-PINACA in hair involves washing, cryogenic grinding, and methanolic extraction of the hair samples. bohrium.comnih.gov The analysis yields excellent linearity in the range of 20–20,000 pg/mg, with an LOD of 10 pg/mg and a lower limit of quantification (LLOQ) of 20 pg/mg for both compounds. bohrium.comnih.gov This highlights the suitability of GC-MS/MS for detecting low concentrations in forensic cases. bohrium.com

Table 1: GC-MS Method Parameters for this compound Analogs

| Parameter | Value/Condition | Matrix | Compound | Source |

|---|---|---|---|---|

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) | E-Liquid | ADB-BUTINACA / MDMB-4en-PINACA | austinpublishinggroup.com |

| Oven Program | 100°C (1.5 min), ramp 25°C/min to 280°C (15 min) | E-Liquid | ADB-BUTINACA / MDMB-4en-PINACA | austinpublishinggroup.com |

| LOD | 10 pg/mg | Hair | ADB-BUTINACA / MDMB-4en-PINACA | bohrium.comnih.gov |

| LLOQ | 20 pg/mg | Hair | ADB-BUTINACA / MDMB-4en-PINACA | bohrium.comnih.gov |

| Linear Range | 20-20,000 pg/mg | Hair | ADB-BUTINACA / MDMB-4en-PINACA | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS, LC-QTOF-MS, UHPLC-MS/MS)

Liquid chromatography coupled with various mass spectrometry detectors offers high sensitivity and is particularly advantageous for analyzing thermolabile compounds and their metabolites in complex biological fluids like blood, urine, and hair.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is a powerful tool for the simultaneous detection of multiple synthetic cannabinoids and their metabolites. A method developed for analyzing 29 different synthetic cannabinoids, including ADB-BUTINACA and MDMB-4en-PINACA in hair, utilizes a Waters Acquity UPLC HSS T3 column (100 mm × 2.1 mm, 1.8 µm). nih.govbohrium.com The mobile phase typically consists of a gradient of acetonitrile (B52724) and an aqueous solution of 20 mmol/L ammonium (B1175870) acetate (B1210297) with 0.1% formic acid. nih.gov This method demonstrates high sensitivity with LODs ranging from 0.5 to 5 pg/mg and LLOQs from 1 to 10 pg/mg. nih.govbohrium.com The validation of such methods shows good selectivity, accuracy, and precision, making them suitable for forensic investigations. nih.govnih.gov

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is instrumental in identifying unknown metabolites. For instance, the analysis of 4F-MDMB-BINACA metabolites in human urine and blood was performed using an Agilent 1290 Infinity II LC system coupled to a 6545 QTOF-MS. eco-vector.comnih.gov This technique allows for the identification of numerous metabolites, including products of hydrolysis, hydroxylation, and defluorination, which are crucial for confirming consumption. eco-vector.com Similarly, studies on the in vitro metabolism of 4CN-MDMB-BUTINACA using human hepatocytes followed by UHPLC-QTOF-MS analysis have successfully characterized major metabolic pathways, such as ester hydrolysis and dehydrogenation. researchgate.netresearchgate.netdntb.gov.ua

Table 2: LC-MS Method Parameters for this compound and Analogs

| Technique | Column | Matrix | Key Finding | Source |

|---|---|---|---|---|

| UPLC-MS/MS | Waters Acquity UPLC HSS T3 (100 x 2.1 mm, 1.8 µm) | Hair | LOD: 0.5-5 pg/mg; LLOQ: 1-10 pg/mg | nih.govbohrium.com |

| LC-QTOF-MS | Zorbax Eclipse Plus C18 | Urine, Blood | Identified 49 metabolites of 4F-MDMB-BINACA | eco-vector.com |

| UHPLC-QTOF-MS | Not Specified | Human Hepatocytes | Identified 12 metabolites of 4CN-MDMB-BUTINACA; major pathways are ester hydrolysis and dehydrogenation. | researchgate.netresearchgate.netdntb.gov.ua |

| LC-MS/MS | Kinetex 2.6u C18 (100 x 4.6 mm) | Blood, Urine, CSF | Quantified 4F-MDMB-BINACA with accuracy of 94.7% and precision from 7.9-11.5%. | nih.gov |

Spectroscopic and Other Detection Modalities

Beyond chromatography, other analytical techniques provide complementary information, from definitive structural confirmation to functional activity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of novel psychoactive substances. core.ac.uk When a new synthetic cannabinoid like 4F-MDMB-BUTINACA is first identified, NMR is used in conjunction with mass spectrometry to confirm its chemical structure definitively. nih.govnih.gov By analyzing the chemical shifts, coupling constants, and correlations in 1H and 13C NMR spectra, researchers can precisely map the molecule's atomic connectivity, which is essential for creating certified reference materials and for legal scheduling purposes. core.ac.uknih.gov

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Analysis

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful technique for determining the elemental composition of samples with extremely high sensitivity. In the context of synthetic cannabinoids, ICP-MS is not used to detect the organic drug molecule itself but rather to perform impurity profiling of the products in which they are sold, such as e-liquids. austinpublishinggroup.com

Analysis of e-liquids containing compounds like ADB-BUTINACA and MDMB-4en-PINACA has been conducted to detect trace elements. austinpublishinggroup.com These studies have identified significant differences in the elemental content (e.g., Ca, V, Ni, Cu, Zn, Sr, Ba) between seized illicit e-liquids and commercial products. austinpublishinggroup.com This type of elemental analysis can provide valuable intelligence for source tracking and understanding the manufacturing processes of illicit products. austinpublishinggroup.comnih.govresearchgate.net The method typically requires microwave-assisted acid digestion of the sample before introduction into the ICP-MS. nih.govresearchgate.net

Surface Plasmon Resonance (SPR) for Receptor Interaction Studies

Surface Plasmon Resonance (SPR) is a sophisticated, label-free optical technique used to study molecular interactions in real-time. wikipedia.org In cannabinoid research, SPR is employed to measure the binding affinity of synthetic cannabinoids to their primary biological targets, the cannabinoid receptors CB1 and CB2. mdpi.comnih.gov By immobilizing the receptor on a sensor chip, the binding of a ligand, such as this compound or its analogs, can be monitored to determine kinetic parameters like the association and dissociation rates, from which the equilibrium dissociation constant (KD) is calculated. mdpi.comnih.gov A lower KD value signifies a higher binding affinity. wikipedia.org SPR studies have shown that indazole-based synthetic cannabinoids generally exhibit a stronger binding affinity for the CB1 receptor compared to their indole-based counterparts. mdpi.comnih.gov This technique is crucial for understanding the pharmacological potency of new compounds and for structure-affinity relationship studies. mdpi.comnih.govresearchgate.net

Table 3: CB1 Receptor Binding Affinities of Selected Cannabinoids via SPR

| Compound | Binding Affinity (KD) to CB1 Receptor (M) | Source |

|---|---|---|

| JWH-210 | 9.52 x 10⁻¹³ | nih.gov |

| JWH-250 | 6.54 x 10⁻¹² | nih.gov |

| Δ⁹-THC | 1.56 x 10⁻¹¹ | nih.gov |

| RCS-4 | 2.75 x 10⁻¹¹ | nih.gov |

| JWH-015 | 6.80 x 10⁻¹¹ | nih.gov |

| FUB-AKB-48 | 1.571 x 10⁻⁶ | mdpi.com |

| JWH-018 | 4.346 x 10⁻⁵ | mdpi.com |

Method Validation and Performance Characteristics

The validation of analytical methods is a critical process in forensic toxicology to ensure the reliability and accuracy of results. For novel psychoactive substances (NPS) like this compound and its analogues, robust and fully validated methods are essential for their unambiguous identification and quantification in various forensic matrices. Validation encompasses several key performance characteristics, which are evaluated to demonstrate that a method is fit for its intended purpose.

Sensitivity Parameters (Limit of Detection, Limit of Quantification)

Sensitivity is a measure of a method's ability to detect and quantify low concentrations of an analyte. It is defined by two key parameters: the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, typically where the signal-to-noise ratio (S/N) is at least 3:1. mdpi.comnih.gov The LOQ is the lowest concentration that can be measured with acceptable precision and accuracy, often defined by an S/N ratio of 10:1. mdpi.comnih.govnih.gov

Different analytical techniques and sample matrices yield varying sensitivity parameters for this compound analogues. For instance, a GC-MS method for 4F-MDMB-BUTINACA in herbal powders established an LOD of 0.5 µg/g and an LOQ of 1 µg/g for two different types of herbal blends (AVL and SOL). bibliomed.orgresearchgate.net In human hair analysis, a GC-MS/MS method for ADB-BUTINACA reported an LOD of 10 pg/mg and an LOQ of 20 pg/mg. bohrium.comresearchgate.net Methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS) can achieve even greater sensitivity, with one validated method for 4F-MDMB-BUTINACA in hair reporting LODs and LOQs ranging from 0.1 to 20 pg/mg and 0.2 to 50 pg/mg, respectively. nih.gov

| Compound | Matrix | Method | LOD | LOQ | Source |

|---|---|---|---|---|---|

| 4F-MDMB-BUTINACA | Herbal Products (AVL & SOL) | GC-MS | 0.5 µg/g | 1 µg/g | bibliomed.orgresearchgate.net |

| ADB-BUTINACA | Human Hair | GC-MS/MS | 10 pg/mg | 20 pg/mg | bohrium.comresearchgate.net |

| 4F-MDMB-BINACA | Blood/Urine | LC-MS/MS | 0.04 ng/mL | 0.1 ng/mL | nih.gov |

| 5F-MDMB-PICA | Blood/Urine | LC-MS/MS | 0.07 ng/mL | 0.1 ng/mL | nih.gov |

| Multiple SCs (incl. 4F-MDMB-BUTINACA) | Human Hair | LC-MS/MS | 0.1-20 pg/mg | 0.2-50 pg/mg | nih.gov |

Accuracy and Precision Assessment (Intra-day and Inter-day)

Accuracy refers to the closeness of a measured value to the true value, often expressed as percent bias (%Bias). Precision measures the degree of agreement among a series of individual measurements under the same conditions and is typically expressed as the relative standard deviation (%RSD). Both parameters are assessed within a single day (intra-day) and over several days (inter-day) using quality control (QC) samples at low, medium, and high concentrations.

For a GC-MS method analyzing 4F-MDMB-BUTINACA in herbal products, intra-day accuracy ranged from -4.15% to 8.33%, with precision ranging from 3.89% to 11.47%. researchgate.net The inter-day assessment over three days showed accuracy between -8.13% and 14.73% and precision between 2.03% and 14.25%. bibliomed.orgresearchgate.net In a separate validation for 4F-MDMB-BUTINACA in rat plasma using GC-MS/MS, intra-assay precision (%RSD) was below 2.58%, and inter-assay precision was below 10.38%, with bias values well within the acceptable ±15% range. mdpi.com Similarly, a validated LC-MS/MS method for 4F-MDMB-BINACA demonstrated intra-day precision of 4.6-13.8% and inter-day precision of 7.9-11.5%. nih.gov These results confirm the reliability and reproducibility of the methods for routine forensic analysis.

| Compound | Matrix | Parameter | Accuracy (% Bias) | Precision (% RSD) | Source |

|---|---|---|---|---|---|

| 4F-MDMB-BUTINACA | Herbal Product (AVL) | Intra-Day | -3.48 to 7.49 | 3.89 to 10.21 | bibliomed.orgresearchgate.net |

| Inter-Day | -4.53 to 10.23 | 3.87 to 13.23 | |||

| Herbal Product (SOL) | Intra-Day | -4.15 to 8.33 | 5.86 to 11.47 | ||

| Inter-Day | -8.13 to 14.73 | 2.03 to 14.25 | |||

| 4F-MDMB-BUTINACA | Rat Plasma | Intra-Assay | -1.50 to 1.10 | 1.65 to 2.58 | mdpi.com |

| Inter-Assay | -0.56 to 2.20 | 1.80 to 10.38 | |||

| 4F-MDMB-BINACA | N/A | Intra-Day | 94.7 (at 1 ng/mL) | 4.6 to 13.8 | nih.gov |

| Inter-Day | 7.9 to 11.5 |

Linearity and Calibration Range Evaluation

Linearity demonstrates the direct proportionality between the concentration of an analyte and the response of the analytical instrument. It is evaluated by analyzing a series of calibration standards over a specified concentration range. The relationship is typically represented by a calibration curve and assessed by the coefficient of determination (R²), which should ideally be close to 1.

For the GC-MS analysis of 4F-MDMB-BUTINACA in herbal products, excellent linearity (R² = 0.99) was achieved over a concentration range of 1-500 µg/g. bibliomed.org A GC-MS/MS method for ADB-BUTINACA in hair established good linearity in the range of 20–20,000 pg/mg, with a correlation coefficient greater than 0.99. bohrium.comresearchgate.net For the quantification of 4F-MDMB-BUTINACA in rat plasma, a GC-MS/MS method was linear across a wide range of 0.5–1000 ng/mL. mdpi.com

| Compound | Matrix | Method | Calibration Range | Correlation Coefficient (R²) | Source |

|---|---|---|---|---|---|

| 4F-MDMB-BUTINACA | Herbal Product (AVL) | GC-MS | 1 - 500 µg/g | 0.99 | bibliomed.org |

| 4F-MDMB-BUTINACA | Herbal Product (SOL) | GC-MS | 10 - 500 µg/g | 0.99 | bibliomed.org |

| ADB-BUTINACA | Human Hair | GC-MS/MS | 20 - 20,000 pg/mg | > 0.99 | bohrium.comresearchgate.net |

| 4F-MDMB-BUTINACA | Rat Plasma | GC-MS/MS | 0.5 - 1000 ng/mL | Not specified, but linearity confirmed | mdpi.com |

Sample Preparation Strategies for Forensic Matrices

The preparation of samples is a foundational step in the analytical workflow, designed to extract the target analyte from its matrix, remove interferences, and concentrate it to a level suitable for instrumental analysis. The choice of extraction method depends on the nature of the analyte and the complexity of the matrix.

Extraction Methods from Seized Materials (e.g., herbal products, e-liquids)

Seized materials containing synthetic cannabinoids often come in the form of impregnated herbal products or e-liquids for vaping devices. Effective extraction from these matrices is crucial for accurate identification and quantification.

For herbal products, a common and effective technique is liquid-liquid extraction (LLE). bibliomed.orgresearchgate.net In one validated method, 4F-MDMB-BUTINACA was extracted from herbal powders using a methanolic LLE method. bibliomed.orgresearchgate.net Another approach for hair samples involves washing, drying, and grinding the sample into a powder, followed by extraction with methanol, vortexing, and centrifugation to separate the analyte into the supernatant. bohrium.comresearchgate.net

For e-liquids or vaping oils, sample preparation may involve a simple dilution or a liquid extraction. One described procedure for vaping products includes a single-step petroleum ether extraction or an LLE using ethyl acetate and deionized water, with the organic ethyl acetate fraction being isolated for analysis. oup.com These methods are designed to efficiently separate the synthetic cannabinoids from the viscous and often complex matrix of vaping liquids. oup.com

Extraction Methods from Biological Samples (e.g., blood, urine, hair)

The accurate detection and quantification of this compound and its metabolites in biological specimens are critically dependent on the efficacy of the sample preparation, particularly the extraction phase. Due to the compound's significant hydrophobicity and extensive metabolism, especially in matrices like urine, robust extraction techniques are essential to isolate the target analytes from complex biological materials, reduce matrix interference, and concentrate the analytes for instrumental analysis. rjmseer.combohrium.comnih.gov The primary methods employed for extracting this compound and other synthetic cannabinoids from blood, urine, and hair include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation. nih.govspringernature.com

Extraction from Blood, Plasma, and Serum

Blood and its components, plasma and serum, are vital matrices for identifying parent compounds and key metabolites, providing insight into recent exposure.

Liquid-Liquid Extraction (LLE): This is a frequently used technique for isolating synthetic cannabinoids from blood. One documented LLE protocol for a range of synthetic cannabinoids involves the use of a mixed solvent of n-hexane and ethyl acetate (1:1, v/v) to extract the compounds from 500 μL blood samples. researchgate.net Another method, specifically for the related compound 4F-MDMB-BINACA, involves basifying 0.5 mL of blood with TRIS HCl buffer before extracting with methyl tert-butyl ether (MTBE). ojp.gov The Center for Forensic Science Research and Education (CFSRE) also reports using an LLE method for the analysis of MDMB-BINACA (an alternative name for this compound) in blood samples. cfsre.org In a study on 4F-MDMB-BUTINACA in rat plasma, an LLE procedure was optimized for quantification by GC-MS/MS. mdpi.com

Solid-Phase Extraction (SPE): SPE is a valuable alternative to LLE, often providing cleaner extracts. A method for the simultaneous determination of 4F-MDMB-BINACA and its metabolites in blood utilized SPE for sample cleanup. dergipark.org.tr The validation of this method demonstrated good linearity, precision, and accuracy, with limits of quantification (LOQ) as low as 0.05–0.1 ng/mL. dergipark.org.tr In a comparative study, SPE demonstrated superior recovery (91.40%) and lower matrix effects (15%) compared to supported liquid extraction (SLE) and C18 cartridges for similar synthetic cannabinoids. nih.gov For broader screening, two different SPE methods were compared for their ability to recover 199 synthetic cannabinoids and 110 metabolites from serum, with one method (SPE A) identifying up to 93% of parent compounds and 74% of metabolites in samples fortified at 1 ng/mL. researchgate.net

Supported Liquid Extraction (SLE): This technique is a variation of LLE that uses a solid support. An SLE-based method has been developed for the detection of 12 synthetic cannabinoids, including the structurally similar MDMB-4en-PINACA, in whole blood. news-medical.net The procedure involves fortifying a 500 μL blood sample with an internal standard, buffering it with deionized water, and loading it onto an ISOLUTE® SLE+ column. news-medical.net The analytes are then eluted with ethyl acetate. news-medical.net

Protein Precipitation: This method is often used for its simplicity. For plasma samples, protein precipitation can be achieved by adding acetonitrile and methanol to the sample, vortexing, and then centrifuging to separate the precipitated proteins. mdpi.com This approach yielded high extraction recoveries (95.4–106.8%) for several synthetic cannabinoids in rat plasma. mdpi.com

Below is a table summarizing various extraction parameters for this compound and related compounds from blood matrices.

Table 1: Extraction Methods for Synthetic Cannabinoids in Blood, Plasma, and Serum| Method | Sample Volume | Pre-treatment / Solvents | Key Findings | Reference |

|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | 0.5 mL Blood | Basification with TRIS HCl buffer; Extraction with methyl tert-butyl ether (MTBE). | Identified 4-OH-MDMB-BINACA as a useful biomarker in blood. | ojp.gov |

| Liquid-Liquid Extraction (LLE) | 500 µL Plasma | Addition of internal standard; Extraction with unspecified solvents. | Optimized for GC-MS/MS quantification of 4F-MDMB-BUTINACA. | mdpi.com |

| Solid-Phase Extraction (SPE) | Not Specified | Conditioning, loading, washing, and elution with methanol and ethyl acetate. | LOQ for 4F-MDMB-BINACA and its metabolites was 0.05-0.1 ng/mL. | dergipark.org.tr |

| Supported Liquid Extraction (SLE) | 500 µL Whole Blood | Buffering with deionized water; Elution with ethyl acetate. | Efficiently detects 12 synthetic cannabinoids, including MDMB-4en-PINACA. | news-medical.net |

| Protein Precipitation | 100 µL Plasma | Addition of acetonitrile and methanol. | Recoveries of 95.4–106.8% for three synthetic cannabinoids. | mdpi.com |

Extraction from Urine

Urine is a common matrix for drug testing, primarily because it allows for non-invasive collection. However, for highly lipophilic compounds like this compound, the parent drug is often found at extremely low concentrations or is completely absent, as it undergoes extensive biotransformation. rjmseer.combohrium.com Therefore, analysis in urine typically targets the more abundant metabolites. rjmseer.combohrium.comresearchgate.net

Solid-Phase Extraction (SPE): SPE is a common and effective method for extracting synthetic cannabinoid metabolites from urine. mdpi.com A crucial first step is often enzymatic hydrolysis to cleave glucuronide conjugates, which are common metabolic products. rjmseer.combohrium.comojp.gov One detailed protocol involves hydrolyzing a 1 mL urine sample using IMCSzyme, followed by the addition of an ammonium carbonate buffer. ojp.gov The sample is then loaded onto an Agilent Bond Elut Plexa PAX SPE cartridge, washed, and the analytes are eluted with 5% formic acid in methanol. ojp.gov Another study highlighted the Waters Oasis HLB column for its high extraction recovery of synthetic cannabinoids from urine samples. mdpi.com

Liquid-Liquid Extraction (LLE): LLE is also applicable to urine samples. A procedure using a mix of n-hexane and ethyl acetate has been reported for 500 μL urine samples. researchgate.net Another LLE protocol involves the use of methyl tert-butyl ether. ojp.gov

The detection of metabolites such as products of ester hydrolysis is considered essential for confirming this compound use through urine analysis. researchgate.netresearchgate.net

Table 2: Extraction Methods for Synthetic Cannabinoids in Urine

| Method | Sample Volume | Pre-treatment / Solvents | Key Findings | Reference |

|---|---|---|---|---|

| Solid-Phase Extraction (SPE) | 1.0 mL Urine | Enzymatic hydrolysis (IMCSzyme); Agilent Bond Elut Plexa PAX cartridge; Elution with 5% formic acid in methanol. | Essential for detecting metabolites after hydrolysis of glucuronide conjugates. | ojp.gov |

| Solid-Phase Extraction (SPE) | 400 µL Urine | Waters Oasis HLB column; Conditioning with methanol and water. | Achieved high recovery (over 92%) for three synthetic cannabinoids. | mdpi.com |

| Liquid-Liquid Extraction (LLE) | 500 µL Urine | Extraction with n-hexane and ethyl acetate (1:1, v/v). | Applied to a broad screening method for synthetic cannabinoids. | researchgate.net |

Extraction from Hair

Hair analysis offers a longer detection window compared to blood or urine, making it an excellent matrix for proving chronic exposure. bohrium.comresearchgate.net The parent compound is more likely to be detected in hair than in urine. bohrium.com

Methanol Extraction with Cryo-Grinding: A widely cited method for extracting synthetic cannabinoids from hair involves an initial washing step, followed by mechanical processing. researchgate.netbohrium.comresearchgate.netnih.gov Typically, about 20 mg of hair is first washed with a detergent solution, water, and then acetone (B3395972) to remove external contamination. researchgate.netbohrium.comresearchgate.net After drying, the hair is pulverized into a fine powder, often using a cryogenic grinder. researchgate.netbohrium.com The powdered hair is then extracted with a solvent, most commonly methanol, often assisted by ultrasonication. researchgate.netnih.gov After centrifugation, the supernatant is collected for analysis. researchgate.net This method has been successfully used to quantify both MDMB-4en-PINACA and ADB-BUTINACA in authentic hair samples, with concentrations for ADB-BUTINACA ranging from 63.1 to 430 pg/mg. researchgate.netresearchgate.net The extraction recovery for a panel of 29 synthetic cannabinoids, which included ADB-BUTINACA, was found to be between 36.1% and 93.3%. researchgate.netnih.gov

Table 3: Extraction Method for Synthetic Cannabinoids in Hair

| Method | Sample Amount | Pre-treatment / Solvents | Key Findings | Reference |

|---|---|---|---|---|

| Methanol Extraction | 20 mg Hair | Washing with detergent, water, and acetone; Cryo-grinding; Extraction with methanol. | Successfully quantified ADB-BUTINACA in hair samples (63.1–430 pg/mg). | researchgate.netresearchgate.net |

| Methanol Extraction | 20 mg Hair | Cryo-grinding; Extraction with methanol. | Extraction recovery for a panel including ADB-BUTINACA was 36.1-93.3%. | researchgate.netnih.gov |

Preclinical Pharmacokinetic and Pharmacodynamic Investigations in Animal Models

Pharmacokinetic Characterization

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Rodent Models

Studies in rodent models have characterized the pharmacokinetic profile of 4F-MDMB-BUTINACA. Following oral administration in Wistar albino rats, the compound demonstrated rapid absorption. usdoj.govnih.gov The distribution is extensive, suggesting significant penetration into tissues throughout the body. nih.gov The metabolism of 4F-MDMB-BUTINACA is a key aspect of its pharmacokinetic profile. In vivo, it is biotransformed into various metabolites. Research has identified two major active phase I metabolites, 4F-MDMB-BINACA-M2 and 4F-MDMB-BINACA-M7, which also exhibit high affinity and agonist activity at CB1 receptors. The elimination of the compound is considered efficient, contributing to a moderate duration of its presence in the system. nih.gov

Plasma Half-life, Volume of Distribution, and Clearance Rates

| Parameter | Value (Mean ± SD) | Unit |

|---|---|---|

| Plasma Half-life (t½) | 2.371 | h |

| Volume of Distribution (Vd) | 2272.85 | L |

| Clearance Rate (Cl) | 664.241 | L/h |

| Area Under the Curve (AUC) | 75.2739 | ng·h/mL |

Data derived from a study in rats following a 50 mg/kg oral dose. usdoj.govnih.gov

Pharmacodynamic Assessments in Animal Models

Drug Discrimination Studies in Rats

Drug discrimination is a well-established behavioral assay used to evaluate the subjective effects of psychoactive compounds. In studies using male Sprague-Dawley rats trained to discriminate Δ9-tetrahydrocannabinol (Δ⁹-THC) from vehicle, 4F-MDMB-BUTINACA fully substituted for the discriminative stimulus effects of Δ⁹-THC. cfsre.org This indicates that the rats perceived the internal cues produced by 4F-MDMB-BUTINACA as being similar to those of Δ⁹-THC. usdoj.gov The compound was found to be potent, with an ED₅₀ value (the dose required to produce 50% of the maximal effect) of 0.019 ± 0.08 mg/kg. cfsre.org These findings confirm that 4F-MDMB-BUTINACA produces subjective effects analogous to those of the principal psychoactive component of cannabis via its action on the central nervous system. usdoj.govcfsre.org

Locomotor Activity Modulation in Mice

The effects of 4F-MDMB-BUTINACA on spontaneous movement have been assessed in open-field assays using Swiss-Webster mice. Research demonstrates that the compound causes a decrease in locomotor activity. cfsre.org This hypolocomotive effect is a common characteristic shared by many potent cannabinoid receptor agonists and is indicative of the compound's central nervous system depressant effects. cfsre.orgresearchgate.net

Thermoregulatory Effects (e.g., core body temperature changes)

While specific studies detailing the thermoregulatory effects of MDMB-BUTINACA or its fluorinated analog were not available in the reviewed scientific literature, the class of potent synthetic cannabinoid receptor agonists (SCRAs) is widely documented to cause significant alterations in core body temperature in animal models. A hallmark effect of potent CB1 receptor agonists in rodents is a profound, dose-dependent hypothermia. otago.ac.nz For example, other potent synthetic cannabinoids have been shown to induce a robust hypothermic response in both rats and mice. otago.ac.nzeuropa.eu This effect is mediated by the activation of CB1 receptors in the central nervous system, which play a crucial role in regulating body temperature. semanticscholar.org Therefore, it is anticipated that this compound, as a potent CB1 agonist, would produce similar hypothermic effects in animal models. cfsre.orgresearchgate.net

Histopathological and Biochemical Evaluations in Animal Toxicity Studies

Preclinical research involving animal models provides foundational insights into the toxicological profile of novel psychoactive substances. For the synthetic cannabinoid this compound and its analogs, these studies are critical in identifying target organs for toxicity and understanding the physiological mechanisms of damage.

Histological Changes in Target Organs (e.g., liver, kidneys, heart) in Rodent Models

Histopathological examinations of tissues from rodent models exposed to 4F-MDMB-BUTINACA, a fluorinated analog of this compound, have revealed significant, dose-dependent pathological changes in several vital organs. mdpi.com Studies in both rats and mice consistently identify the liver, kidneys, and heart as primary targets for the compound's toxicity. mdpi.comresearchgate.netresearchgate.net

Liver: In Wistar albino rats administered 4F-MDMB-BUTINACA, dose-dependent hepatic damage was clearly observed. mdpi.com At lower doses, liver tissue showed inflammation, perivascular fibrosis, and both cellular and vascular edema and congestion. mdpi.com At higher doses, these effects were exacerbated, with evidence of intravascular hemorrhage and a thickened vein wall. mdpi.com Histological studies in Swiss albino mice also confirmed liver toxicity, with findings of congestion, necrosis, inflammation, and bleeding. researchgate.netmedicopublication.commedicopublication.com

Kidneys: Renal tissues also displayed significant pathological alterations following exposure. mdpi.com In rats, observed changes included congestion and edema affecting renal blood vessels. mdpi.comresearchgate.net Edema was also noted within the Bowman's space, which was often expanded, alongside leakage of hemorrhage between the tubules, glomerular atrophy, tubular degeneration, and necrosis. mdpi.comresearchgate.net Kidney toxicity was also observed in mice, though to a lesser extent than the damage seen in the liver. researchgate.netmedicopublication.com

Heart: The heart muscle was another organ affected by the compound's toxicity. mdpi.comresearchgate.net Examination of cardiac muscle tissues from treated rats revealed vacuolar degeneration, intravascular congestion, degradation of myocardial fibers, and the accumulation of inflammatory cells. mdpi.comresearchgate.net

Table 1: Summary of Histopathological Findings in Rodent Models Exposed to 4F-MDMB-BUTINACA

| Target Organ | Observed Histological Changes | Source |

|---|---|---|

| Liver | Inflammatory cell infiltration, perivascular fibrosis, cellular and vascular edema, congestion, intravascular hemorrhage, necrosis, bleeding. | mdpi.comresearchgate.netresearchgate.net |

| Kidneys | Congestion and edema of renal blood vessels, glomerular atrophy, expansion of Bowman's space, tubular degeneration and necrosis, hemorrhage. | mdpi.comresearchgate.net |

| Heart | Vacuolar degeneration, intravascular congestion, myocardial fiber degradation, inflammatory cell aggregation. | mdpi.comresearchgate.net |

Biochemical Marker Alterations in Animal Serum

Biochemical analysis of serum from rats exposed to 4F-MDMB-BUTINACA revealed significant alterations in markers indicative of organ damage, corroborating the histopathological findings. mdpi.com These changes point toward considerable toxic effects on the liver, kidneys, and general metabolic functions. mdpi.com

Subacute oral administration in rats led to significantly elevated levels of the liver enzymes aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT), which suggests hepatocellular damage. mdpi.com A study documented that compared to a control group, AST and ALT levels were markedly higher in groups receiving the compound. mdpi.com Furthermore, other liver function markers such as alkaline phosphatase (ALP) and gamma-glutamyl transferase (GGT) were also significantly altered. mdpi.comresearchgate.net